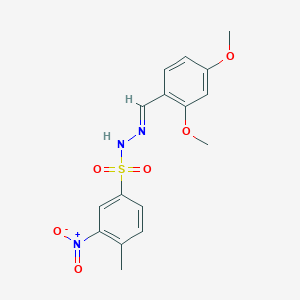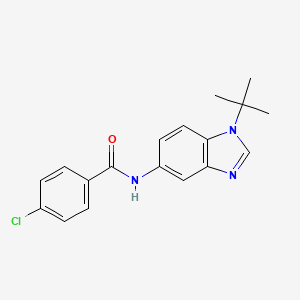![molecular formula C15H16N4O3S B5802432 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide, also known as ML-18, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the production of pro-inflammatory cytokines and the degradation of extracellular matrix, respectively. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has also been shown to exhibit antimicrobial activity against various bacterial strains, which could potentially be used to treat bacterial infections. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, which could potentially be used to treat cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit various biological activities, which could potentially be used to treat a wide range of diseases. However, there are also some limitations to using 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide in lab experiments. The compound has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, the compound has not been tested in clinical trials, so its efficacy and safety in humans are not known.
Orientations Futures
There are several future directions for research on 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the cellular pathways that are targeted by 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide and determining the downstream effects of these pathways. Another potential direction is to investigate the toxicity profile of the compound. This could involve testing the compound in animal models to determine its safety and efficacy. Additionally, further studies could be conducted to investigate the potential applications of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide in the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections. Finally, further optimization of the synthesis method could be performed to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the reaction of 4-nitrobenzaldehyde with thiourea to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide. The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been reported in various research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-14(20)11-5-7-18(8-6-11)15-17-13(9-23-15)10-1-3-12(4-2-10)19(21)22/h1-4,9,11H,5-8H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLJWVQVXGUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)







![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
